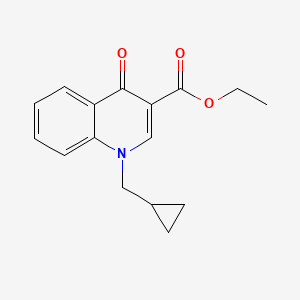![molecular formula C13H12F2N2O4S B15118832 methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15118832.png)
methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazine ring, a difluorophenyl group, and a carboxylate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
The synthesis of methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as thiosemicarbazide and a suitable aldehyde or ketone.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzyl halide.
Esterification: The carboxylate ester can be formed through an esterification reaction involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(3,5-difluorophenyl)acetate: This compound shares the difluorophenyl group but lacks the thiadiazine ring, resulting in different chemical properties and reactivity.
Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate: This compound also contains the difluorophenyl group but has a hydroxy group instead of the thiadiazine ring, leading to different biological and chemical behavior.
Eigenschaften
Molekularformel |
C13H12F2N2O4S |
|---|---|
Molekulargewicht |
330.31 g/mol |
IUPAC-Name |
methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
InChI |
InChI=1S/C13H12F2N2O4S/c1-8-12(13(18)21-2)7-17(22(19,20)16-8)6-9-3-10(14)5-11(15)4-9/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
KDSBEYZHTSRQJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)OC)CC2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B15118755.png)
![N-ethyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B15118763.png)
![4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-7-fluoroquinazoline](/img/structure/B15118774.png)
![N-(4-methylphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide](/img/structure/B15118783.png)
![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B15118787.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15118793.png)
![ethyl 6-methyl-2-oxo-4-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15118801.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B15118803.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dimethylbenzenesulfonyl)piperidine](/img/structure/B15118808.png)
![N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B15118812.png)
![4-(Cyclopentylmethyl)-5-methyl-1,4,8-triazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one](/img/structure/B15118816.png)
![3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}(methyl)amino)-1,2-benzothiazole-1,1-dione](/img/structure/B15118824.png)

![4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B15118845.png)
